molecular formula C20H19NO2 B2524723 N-(3-(benzofuran-2-yl)propyl)cinnamamide CAS No. 2035036-62-3

N-(3-(benzofuran-2-yl)propyl)cinnamamide

Cat. No.: B2524723
CAS No.: 2035036-62-3
M. Wt: 305.377
InChI Key: XNEBVTLGFJFMJZ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzofuran-2-yl)propyl)cinnamamide is an organic compound with the molecular formula C20H19NO2. It features a benzofuran moiety linked to a cinnamamide group via a propyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Future Directions

Benzofuran compounds, including N-(3-(benzofuran-2-yl)propyl)cinnamamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research will likely focus on the development of promising compounds with target therapy potentials and little side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)cinnamamide typically involves the following steps:

    Formation of Benzofuran-2-ylpropylamine: This intermediate can be synthesized by reacting benzofuran with propylamine under suitable conditions.

    Amidation Reaction: The benzofuran-2-ylpropylamine is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes:

    Selection of Solvents: Choosing solvents that maximize yield and minimize environmental impact.

    Reaction Conditions: Optimizing temperature, pressure, and reaction time to ensure high efficiency and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions.

    Reduction: The cinnamamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Products may include benzofuran-2-carboxylic acid derivatives.

    Reduction: Products may include N-(3-(benzofuran-2-yl)propyl)amine.

    Substitution: Products may include halogenated or nitrated benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like amiodarone, angelicin, and bergapten.

    Cinnamamide Derivatives: Compounds like cinnamic acid and its esters.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)cinnamamide is unique due to its combined structural features of benzofuran and cinnamamide, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(13-12-16-7-2-1-3-8-16)21-14-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11-13,15H,6,10,14H2,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEBVTLGFJFMJZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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